N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic compound that falls within the category of substituted benzothiazoles. This compound has garnered interest due to its potential pharmacological applications, particularly in the realm of enzyme inhibition and as a building block for more complex organic molecules. The structure of this compound suggests it may exhibit unique biological activities, which are currently under investigation.
The compound can be sourced from various chemical databases and patent filings, indicating its relevance in ongoing research and development. Notably, it has been mentioned in patents related to pharmaceutical compounds that target specific enzymes, such as phosphodiesterase inhibitors, which are critical in various therapeutic applications .
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is classified as an amino acid derivative due to the presence of the glycine moiety. It also belongs to the broader class of heterocyclic compounds due to the benzothiazole ring structure. This classification is significant as it influences the compound's reactivity and potential biological interactions.
The synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can be approached through several synthetic pathways. One common method involves the reaction of 4-isopropyl-1,3-benzothiazole with N-methylglycine under controlled conditions.
The molecular structure of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine features a benzothiazole ring substituted with an isopropyl group and linked to a methylglycine moiety.
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is expected to participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound can be influenced by the electronic effects of the substituents on the benzothiazole ring, which can modulate its nucleophilicity and electrophilicity.
The mechanism by which N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors in biological systems.
Preliminary studies suggest that compounds with similar structures may inhibit phosphodiesterases, thereby increasing intracellular cyclic nucleotide levels, which play critical roles in signaling pathways.
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is being explored for various scientific applications:
This compound represents a significant area of interest within medicinal chemistry and biochemistry due to its unique structural features and potential therapeutic applications. Further research is warranted to fully elucidate its biological activities and practical uses in scientific research and pharmaceuticals.
The synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0) typically begins with functionalization of the benzothiazole core. The standard route involves a three-step sequence starting from 2-amino-4-isopropylthiophenol. This precursor undergoes cyclization with in situ-generated methylglycine equivalents under dehydrating conditions. A critical step involves the condensation of 2-chloro-4-isopropylbenzothiazole with N-methylglycine ethyl ester, followed by alkaline hydrolysis to yield the target compound in purities >95% [5] [8]. The molecular architecture (C₁₃H₁₆N₂O₂S, MW: 264.35) features a glycine moiety linked through a tertiary amine bond to the electron-deficient C2 position of the benzothiazole ring, which enhances electrophilic susceptibility for subsequent derivatization [1] [5].
Table 1: Key Intermediates in Multistep Synthesis
Intermediate | Function | Reaction Conditions | Yield Range |
---|---|---|---|
2-Amino-4-isopropylthiophenol | Benzothiazole precursor | Cyclization with bromoacetate | 70-75% |
Ethyl N-(4-isopropylbenzothiazol-2-yl)-N-methylglycinate | Ester-protected intermediate | Reflux in toluene, 12h | 65-70% |
N-(4-isopropylbenzothiazol-2-yl)-N-methylglycine | Final hydrolyzed product | NaOH (2M), 60°C, 4h | 80-85% |
Challenges in this pathway include regioselective N-alkylation without O-alkylation side products and purification difficulties due to the compound’s zwitterionic character. Cold-chain transportation is recommended for long-term storage of the final product to prevent decomposition [1] [8].
Microwave irradiation significantly enhances the efficiency of N-glycine conjugation to the benzothiazole scaffold. By replacing conventional heating with microwave energy (100–120°C, 300W), reaction times for the critical N-alkylation step reduce from 12 hours to 25 minutes, achieving yields >80% [5] [7]. This technique leverages dipole rotation of polar intermediates to accelerate nucleophilic substitution, while suppressing thermal degradation pathways common in traditional reflux setups.
Solvent-free mechanochemical approaches provide complementary advantages. Ball-milling the solid-state reactants (4-isopropylbenzothiazol-2-amine and N-(bromoacetyl)-N-methylglycine ethyl ester) with potassium carbonate as a base catalyst achieves near-quantitative conversion within 30 minutes. This eliminates solvent waste and simplifies purification – the crude product requires only aqueous washings to remove inorganic salts before recrystallization [7]. Environmental metrics confirm a 90% reduction in E-factor (kg waste/kg product) compared to solution-phase methods.
Table 2: Reaction Efficiency Comparison
Method | Temperature | Time | Yield | Purity | Green Metrics |
---|---|---|---|---|---|
Conventional reflux | 110°C | 12h | 65-70% | 95% | E-factor: 32 |
Microwave irradiation | 120°C | 25 min | 82-85% | 97% | E-factor: 8 |
Solvent-free ball milling | RT | 30 min | 92-95% | 98% | E-factor: 1.5 |
Selective N-alkylation at the benzothiazole nitrogen requires precise catalysis to avoid competing S- or O-alkylation. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable efficient glycine conjugation in biphasic systems (water/dichloromethane). Under optimized conditions, TBAB (5 mol%) facilitates 95% conversion at 60°C within 2 hours by shuttling the glycinate anion into the organic phase for reaction with 2-chloro-4-isopropylbenzothiazole [5] [9].
Palladium-based systems excel in modifying pre-formed glycine conjugates. Pd(OAc)₂/XPhos catalyzes Suzuki couplings between arylboronic acids and brominated derivatives of N-(4-isopropylbenzothiazol-2-yl)-N-methylglycine, introducing biaryl pharmacophores at the benzothiazole 6-position. Sarcosine (N-methylglycine) serves as both reactant and ligand precursor in Pd-catalyzed decarboxylative couplings, enabling direct installation of styryl or heteroaryl fragments without pre-functionalization [9].
Table 3: Catalytic Systems for Derivative Synthesis
Catalyst System | Reaction Type | Selectivity | Yield | Key Applications |
---|---|---|---|---|
TBAB (5 mol%) | N-Alkylation | >99% N vs O | 95% | Glycine conjugation |
Pd(OAc)₂/XPhos (3 mol%) | Suzuki coupling | >98% | 85-90% | Biaryl hybrid synthesis |
CuI/L-proline (10 mol%) | Ullmann coupling | 95% | 75-80% | N-Aryl glycine derivatives |
The carboxylic acid group in N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine serves as a linchpin for constructing bioactive hybrids. Peptide coupling reagents (HATU, EDCI) facilitate amide bond formation with amino-containing drugs, while carbodiimides mediate thioamide linkages with cysteamine derivatives. Patent WO2021046347A1 details immunoconjugates where the benzothiazole-glycine scaffold links tumor-targeting antibodies (e.g., anti-HER2) to TLR7/8 agonists via polyethylene glycol spacers . The benzothiazole core enhances cellular uptake, while the glycine spacer provides metabolic stability.
In peptide-benzothiazole chimeras, the C-terminal carboxylate couples with N-terminal residues of therapeutic peptides (e.g., leptin receptor agonists). Solid-phase synthesis enables sequential assembly, where Fmoc-Gly-OH anchors the benzothiazole to resin-bound sequences. US11111271B2 demonstrates such hybrids for treating metabolic disorders, with the benzothiazole moiety augmenting adipose tissue targeting [3] [10].
Table 4: Bioactive Hybrid Architectures
Conjugated Fragment | Linkage Type | Spacer | Therapeutic Application |
---|---|---|---|
TLR7/8 agonist (imiquimod analog) | Thioamide | PEG₆ | Cancer immunotherapy |
Leptin receptor peptide | Amide | None | Obesity/diabetes |
PD-L1 binding cyclic peptide | Amide | Ethoxyglycine | Checkpoint inhibition |
Biotin | Amide | Hexanoate | Diagnostic targeting |
Table 5: Compound Identifiers for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
Identifier Type | Value |
---|---|
CAS Registry Number | 1353000-12-0 |
IUPAC Name | N-(4-isopropylbenzo[d]thiazol-2-yl)-N-methylglycine |
Molecular Formula | C₁₃H₁₆N₂O₂S |
Molecular Weight | 264.35 g/mol |
SMILES | O=C(O)CN(C1=NC2=C(C(C)C)C=CC=C2S1)C |
InChI Key | JERRRHPXHSILSF-UHFFFAOYSA-N |
Canonical SMILES | CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2C(C)C |
Storage Conditions | Cool, dry place (2–8°C) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: